2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride

Catalog No.
S3114701
CAS No.
1864055-91-3
M.F
C7H13Cl2N3
M. Wt
210.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride

CAS Number

1864055-91-3

Product Name

2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride

IUPAC Name

2-pyrimidin-2-ylpropan-2-amine;dihydrochloride

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.1

InChI

InChI=1S/C7H11N3.2ClH/c1-7(2,8)6-9-4-3-5-10-6;;/h3-5H,8H2,1-2H3;2*1H

InChI Key

GJFFGSUTRVMTFU-UHFFFAOYSA-N

SMILES

CC(C)(C1=NC=CC=N1)N.Cl.Cl

Solubility

not available

Factual information regarding the scientific research applications of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride is currently limited. There is no available data on PubMed: , a major database for biomedical literature, or through scientific chemical vendor websites that typically showcase potential applications of new compounds.

2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, with the chemical formula C7H13Cl2N3 and CAS Number 1864055-91-3, is a dihydrochloride salt of a pyrimidine derivative. This compound features a pyrimidine ring substituted with a propan-2-amine moiety, which contributes to its unique chemical properties. The molecular weight of this compound is approximately 210.10 g/mol. It is characterized by its high solubility in water and other polar solvents, making it suitable for various applications in pharmaceutical and chemical research .

Typical of amines and pyrimidines. Key reactions include:

  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, such as its dihydrochloride form.
  • Alkylation: The amine group can undergo alkylation reactions, allowing for the introduction of additional alkyl groups.
  • Nucleophilic Substitution: The nitrogen in the pyrimidine ring can participate in nucleophilic substitution reactions, potentially leading to diverse derivatives.

Research indicates that compounds containing pyrimidine structures often exhibit significant biological activities, including:

  • Antitumor Activity: Pyrimidine derivatives are known for their potential in cancer therapy due to their ability to interfere with nucleic acid synthesis.
  • Antiviral Properties: Some pyrimidine-based compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
  • Neuroprotective Effects: There is emerging evidence that certain derivatives may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

The synthesis of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 2-amino-4-methylpyrimidine with an appropriate aldehyde or ketone, followed by reduction.
  • Alkylation of Pyrimidine Derivatives: Starting from pyrimidine derivatives, alkylation with isopropyl bromide can yield the desired amine structure.
  • Hydrochloride Formation: The dihydrochloride salt can be formed by treating the base compound with hydrochloric acid in a controlled environment to ensure complete salt formation.

2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride finds applications in various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and viral infections.
  • Chemical Research: Used in synthetic organic chemistry for developing new compounds with desired biological activities.
  • Analytical Chemistry: Employed as a reference standard in analytical methods for detecting related compounds.

Studies on the interactions of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride with biological systems have highlighted:

  • Receptor Binding: Research indicates potential binding affinity for certain receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes linked to metabolic pathways, which could be beneficial in drug design.
  • Synergistic Effects: Interaction studies suggest that combining this compound with other agents may enhance therapeutic efficacy against specific diseases.

Several compounds share structural similarities with 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarityUnique Features
(R)-1-(Pyridin-2-yl)ethanamine45695-03-20.91Contains a pyridine instead of a pyrimidine ring
(S)-1-(Pyridin-2-yl)ethanamine27854-90-60.91Enantiomer of the above compound
(R)-1-(Pyridin-2-yl)ethanamine dihydrochloride1352640-52-80.89Dihydrochloride form of the pyridine derivative
1-(5-Methylpyridin-2-yl)ethanamine dihydrochloride1187931-95-80.84Methyl substitution on the pyridine ring
4-(Propan-2-yl)pyrimidin-5-amine dihydrochloride8N/ADifferent substitution pattern on the pyrimidine ring

The uniqueness of 2-(Pyrimidin-2-yl)propan-2-amine dihydrochloride lies in its specific combination of structural features that enhance its biological activity and potential therapeutic applications compared to these similar compounds .

Dates

Modify: 2023-08-18

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